molecular formula C16H22N2O3S2 B11643456 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide

2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide

Cat. No.: B11643456
M. Wt: 354.5 g/mol
InChI Key: NQYHVOHJXIJILU-UHFFFAOYSA-N
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Description

2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a benzothiazole ring, a methanesulfonyl group, and a hexanamide chain, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group and the hexanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the methanesulfonyl group or the benzothiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.

Scientific Research Applications

2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: It can be utilized in the production of specialty chemicals, materials science, and other industrial processes.

Mechanism of Action

The mechanism of action of 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and methanesulfonyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PENTANAMIDE
  • 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE
  • 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE

Uniqueness

Compared to similar compounds, 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE stands out due to its longer hexanamide chain, which may influence its chemical reactivity, binding affinity, and overall biological activity. This structural variation can lead to distinct applications and effects in various scientific and industrial contexts.

Properties

Molecular Formula

C16H22N2O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

2-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)hexanamide

InChI

InChI=1S/C16H22N2O3S2/c1-4-6-7-11(5-2)15(19)18-16-17-13-9-8-12(23(3,20)21)10-14(13)22-16/h8-11H,4-7H2,1-3H3,(H,17,18,19)

InChI Key

NQYHVOHJXIJILU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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